
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H20N4O3S2 . It belongs to the class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,3,4-thiadiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . This structure is integral to its biological activity .Applications De Recherche Scientifique
Antimicrobial and Antifungal Action
The exploration of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, demonstrates significant antimicrobial and antifungal properties. The synthesis of these compounds has expanded the range of derivatives by focusing on heterocyclic compounds that contain the 1,3,4-thiadiazole structure, proving effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This discovery highlights the compound's potential for further research in antimicrobial applications (Sych et al., 2019).
Biological Activity
The study of 4-(diethylsulfamoyl)benzamide derivatives has also been extended to the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones, which have been characterized and screened for their biological activity. These derivatives represent an advancement in the exploration of biologically active compounds, offering a foundation for future pharmaceutical developments (Havaldar & Khatri, 2006).
Carbonic Anhydrase Inhibition
Aromatic sulfonamide derivatives, including those similar in structure to this compound, have been evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating potent inhibitory effects. This research underscores the potential of such compounds in the development of therapeutic agents targeting various diseases through the modulation of carbonic anhydrase activity (Supuran et al., 2013).
Cardiac Electrophysiological Activity
The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with structural similarities to this compound, have contributed to the identification of new selective class III agents for cardiac electrophysiological modulation. This research offers insights into the design of novel therapeutics for arrhythmias (Morgan et al., 1990).
Inhibition Effects on Human Carbonic Anhydrase Isoforms
The condensation of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide with cyclic-1,3-diketones and aromatic aldehydes under microwave irradiation leads to acridine-acetazolamide conjugates. These new compounds have shown inhibition of human carbonic anhydrases I, II, IV, and VII in low micromolar and nanomolar range, delineating their potential in the treatment and management of conditions associated with these enzymes (Ulus et al., 2016).
Orientations Futures
The future directions for research on “4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” and similar 1,3,4-thiadiazole derivatives could include further exploration of their biological activities and potential applications in medicine. Given their broad spectrum of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-12-10-14(11-13-16)17(24)20-19-22-21-18(27-19)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFXZJIGYCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)


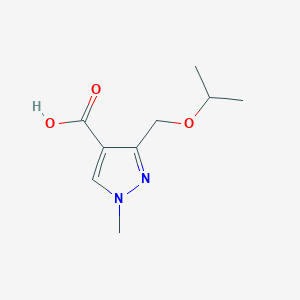
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)
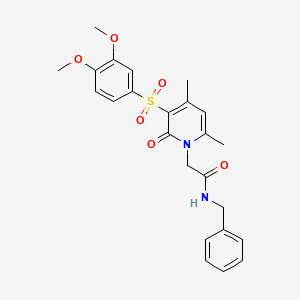
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2360338.png)
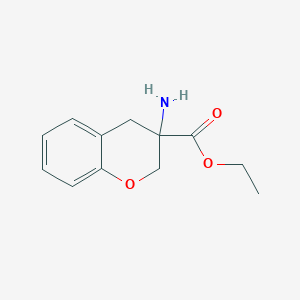


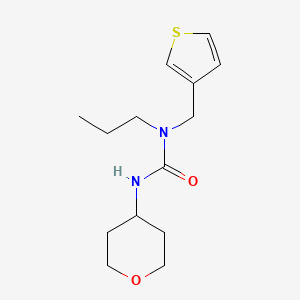
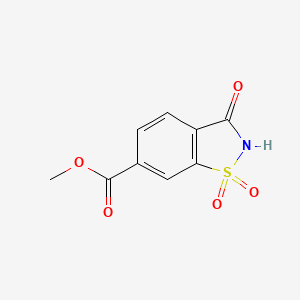
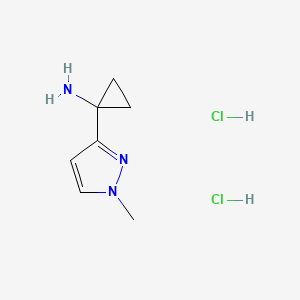
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
